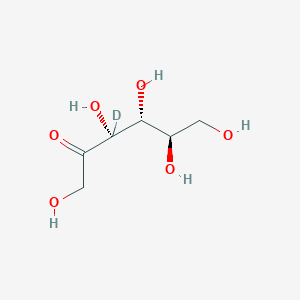
D-Psicose-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a C-3 epimer of D-fructose and is rarely found in nature . D-Psicose has 70% of the sweetness of sucrose but only 0.3% of its energy, making it an ideal low-calorie sweetener . It has been suggested as a substitute for sucrose in food products due to its beneficial physiological functions, such as blood glucose suppression, reactive oxygen species scavenging, and neuroprotective effects .
Méthodes De Préparation
D-Psicose can be produced through both physicochemical and enzymatic processes. The physicochemical process involves high temperatures and varying pH levels, often resulting in undesirable by-products . The enzymatic method, on the other hand, uses D-psicose 3-epimerase (DPEase) to convert D-fructose into D-psicose with high specificity and yield . Industrial production often involves the use of recombinant DPEase expressed in Escherichia coli, optimized for high yield and purity .
Analyse Des Réactions Chimiques
D-Psicose undergoes various chemical reactions, including epimerization, oxidation, and reduction. The primary reaction is the epimerization of D-fructose to D-psicose using DPEase . This reaction is highly specific and does not produce other sugars as by-products . Common reagents include D-fructose and DPEase, with optimal conditions being pH 7.5 and 55°C . Major products formed include D-psicose and, in some cases, minor amounts of other sugars depending on the method used .
Applications De Recherche Scientifique
D-Psicose has a wide range of applications in scientific research. In chemistry, it is used as a low-calorie sweetener and a bulking agent . In biology, it has been shown to have neuroprotective effects and can scavenge reactive oxygen species . In medicine, it is used to suppress blood glucose levels and reduce body fat accumulation . Industrially, it is used in food products to improve gelling behavior and flavor .
Mécanisme D'action
The mechanism of action of D-psicose involves its interaction with various molecular targets and pathways. It inhibits hepatic lipogenic enzymes and intestinal α-glycosidase, leading to reduced body fat accumulation and lower blood glucose levels . Additionally, it scavenges reactive oxygen species, providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
D-Psicose is similar to other rare sugars such as D-tagatose, D-allose, and xylitol . it is unique in its high sweetness relative to its low caloric content. Unlike D-tagatose and D-allose, D-psicose has a higher relative sweetness and lower energy value . Xylitol, while also a low-calorie sweetener, does not have the same physiological benefits as D-psicose .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(3R,4R,5R)-3-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m1/s1/i6D |
Clé InChI |
BJHIKXHVCXFQLS-FKMIVRRYSA-N |
SMILES isomérique |
[2H][C@@]([C@@H]([C@@H](CO)O)O)(C(=O)CO)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















